molecular formula C13H19N3 B6164507 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine CAS No. 1082514-72-4

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Cat. No.: B6164507
CAS No.: 1082514-72-4
M. Wt: 217.31 g/mol
InChI Key: PVPYVMGUOLHWCG-UHFFFAOYSA-N
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Description

Significance of Benzodiazole Core Structures in Contemporary Chemical Synthesis and Discovery

The benzodiazole (more commonly known as benzimidazole) scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. This structural motif is of paramount importance in chemical synthesis due to its versatile reactivity and its presence in a wide array of biologically active molecules. researchgate.netnih.gov The benzimidazole (B57391) nucleus is a key pharmacophore, and its derivatives have been extensively investigated for their potential therapeutic applications. researchgate.netnih.gov

In chemical synthesis, the benzimidazole ring can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures. Common synthetic routes to benzimidazoles involve the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. researchgate.netijper.org This accessibility makes the benzimidazole core an attractive starting point for the development of new compounds.

Overview of the 2-Substituted Ethan-1-amine Moiety in Complex Organic Molecules

The ethan-1-amine moiety (–CH₂CH₂NH₂) is a common structural feature in many organic molecules, including natural products and synthetic compounds. universalclass.comteachy.ai As a primary amine, it is a nucleophilic and basic functional group, capable of participating in a wide range of chemical reactions. wikipedia.orgsolubilityofthings.com These include alkylation, acylation, and the formation of imines and amides. wikipedia.orgsolubilityofthings.com

The presence of an ethan-1-amine side chain can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity. wikipedia.org The flexibility of the ethyl linker allows the amine group to orient itself in various conformations, which can be crucial for its interaction with other molecules.

Research Context and Academic Relevance of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine as a Model Compound

The compound this compound serves as an exemplary model for studying the interplay between the benzimidazole core and the ethan-1-amine side chain. The butyl group at the 1-position of the benzimidazole ring enhances the lipophilicity of the molecule.

This specific compound, while not extensively documented in dedicated studies, represents a fundamental structure within the broader class of 2-aminoethyl-benzimidazoles. Its study can provide valuable insights into the synthesis, reactivity, and potential applications of this family of compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₉N₃
Monoisotopic Mass217.1579 g/mol
XlogP (predicted)2.0
InChI KeyPVPYVMGUOLHWCG-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Current State of Research on Benzodiazole-Ethanamine Scaffolds (excluding clinical or safety aspects)

Current research on benzodiazole-ethanamine scaffolds is primarily focused on the synthesis of new derivatives and the exploration of their chemical properties and potential applications in materials science and coordination chemistry. Scientists are investigating novel synthetic methodologies to access these compounds with greater efficiency and to introduce a wide range of substituents on both the benzimidazole ring and the ethanamine side chain. researchgate.net

The coordination chemistry of these scaffolds is also an active area of research. The nitrogen atoms of the benzimidazole ring and the primary amine can act as ligands, forming complexes with various metal ions. These metal complexes are being studied for their interesting structural, electronic, and magnetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1082514-72-4

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

2-(1-butylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H19N3/c1-2-3-10-16-12-7-5-4-6-11(12)15-13(16)8-9-14/h4-7H,2-3,8-10,14H2,1H3

InChI Key

PVPYVMGUOLHWCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCN

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 1 Butyl 1h 1,3 Benzodiazol 2 Yl Ethan 1 Amine and Its Analogues

Strategies for the Construction of the 1,3-Benzodiazole Heterocyclic System

The construction of the 1,3-benzodiazole (benzimidazole) ring is a fundamental step in the synthesis of the target molecule and its analogues. The most prevalent and versatile method for this transformation is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative, such as an aldehyde, nitrile, or orthoester. niscpr.res.in

A common approach involves the reaction of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid under acidic conditions and often at elevated temperatures. For the synthesis of analogues with a C-2 side chain, a dicarboxylic acid or a protected amino acid can be employed. For instance, the condensation of o-phenylenediamine with β-alanine can be utilized to introduce the ethanamine precursor. A mixture of phosphoric acid and polyphosphoric acid can serve as both the catalyst and the reaction medium, with the reaction typically conducted at temperatures ranging from 130-200°C for 12-20 hours. google.com To prevent oxidation of the starting materials and intermediates, the reaction is often carried out under an inert atmosphere, such as nitrogen. google.com

Alternatively, the reaction between an o-phenylenediamine and an aldehyde is a widely used method for the synthesis of 2-substituted benzimidazoles. nih.gov This reaction can be promoted by various catalysts, including transition metal catalysts like copper (II) acetate (B1210297) and lead tetra-acetate, or Lewis acids such as bismuth chloride and rare earth metal triflates. niscpr.res.in The choice of catalyst and reaction conditions can influence the product distribution, as this reaction can sometimes yield a mixture of 1,2-disubstituted and bis-dihydrobenzimidazole side products. niscpr.res.in

Regioselective Introduction and Functionalization of the N-1 Butyl Group

Once the benzimidazole (B57391) core is formed, the next critical step is the regioselective introduction of the butyl group at one of the nitrogen atoms. The N-alkylation of benzimidazoles can lead to a mixture of N-1 and N-3 isomers, and achieving high regioselectivity is a significant challenge. The substitution pattern on the benzimidazole ring and the choice of alkylating agent and reaction conditions play a crucial role in determining the outcome of the reaction.

For the synthesis of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, the butyl group needs to be introduced specifically at the N-1 position. This can be achieved by direct N-alkylation of the pre-formed 2-(2-aminoethyl)benzimidazole. The reaction is typically carried out using an alkylating agent such as butyl bromide in the presence of a base. The choice of base and solvent is critical for controlling the regioselectivity. For less reactive alkyl halides like butyl bromide, the reaction may require heating to around 60°C to proceed efficiently. lookchem.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, in the presence of an aqueous base like potassium hydroxide, has been shown to be effective for the N-alkylation of 2-substituted benzimidazoles. researchgate.net

Alternatively, a "one-pot" nitro-reductive cyclization approach can be employed. This method starts with a substituted nitroaniline, for example, ethyl 4-(butylamino)-3-nitrobenzoate, which is then subjected to reduction of the nitro group and subsequent cyclization with an aldehyde in the presence of a reducing agent like sodium dithionite. mdpi.comresearchgate.net This strategy allows for the introduction of the N-butyl group at an early stage of the synthesis.

Elaboration and Attachment of the Ethan-1-amine Side Chain at the C-2 Position

The introduction of the ethan-1-amine side chain at the C-2 position of the benzimidazole ring is a key step in the synthesis of the target molecule. There are several strategies to achieve this functionalization.

One direct method involves the condensation of an N-substituted o-phenylenediamine with a protected amino acid. For example, N-butyl-o-phenylenediamine can be reacted with N-protected β-alanine. The protecting group on the amino acid is crucial to prevent side reactions and is removed in a subsequent step.

Another approach is to first synthesize the 2-(2-aminoethyl)benzimidazole intermediate and then perform the N-alkylation. The synthesis of 2-(2-aminoethyl)benzimidazole can be achieved by reacting o-phenylenediamine with β-aminopropionic acid or its derivatives. google.com A patent describes a method using a mixed acid catalyst of phosphoric acid and polyphosphoric acid for this condensation. google.com The reaction of o-phenylenediamine with α-amino acids is a viable route for preparing 2-aminoalkylbenzimidazole derivatives. google.com

Furthermore, 2-chlorobenzimidazole (B1347102) can serve as a versatile intermediate for the introduction of the ethan-1-amine side chain. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution by amines. longdom.org Thus, 1-butyl-2-chlorobenzimidazole can be reacted with ethanolamine, followed by conversion of the hydroxyl group to an amine.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For the construction of the benzimidazole ring via condensation of o-phenylenediamine and an aldehyde, the catalyst plays a significant role. While many methods exist, the use of a heterogeneous catalyst like zinc boron nitride (Zn-BNT) under microwave conditions has been shown to give high yields of 2-substituted benzimidazoles in short reaction times. nih.gov The reaction of o-phenylenediamine with various aromatic aldehydes using a Zn-BNT catalyst in acetonitrile (B52724) at 140°C for 15 minutes under microwave irradiation resulted in product yields ranging from 82% to 97%. nih.gov

In the N-alkylation step, the base and solvent system are critical for regioselectivity. For instance, in the alkylation of benzimidazoles, using sodium hydride in an aprotic solvent like THF can favor the formation of the N-1 isomer. beilstein-journals.org The reaction temperature is also a key factor; while reactive alkyl halides can react at room temperature, less reactive ones like butyl bromide often require heating to achieve a good conversion rate. lookchem.com

The following table summarizes the optimization of the synthesis of 2-substituted benzimidazoles using a Zn-BNT catalyst:

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazole97
24-Methylbenzaldehyde2-(p-tolyl)-1H-benzo[d]imidazole82
34-Fluorobenzaldehyde2-(4-fluorophenyl)-1H-benzo[d]imidazole95
44-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-benzo[d]imidazole92
54-Bromobenzaldehyde2-(4-bromophenyl)-1H-benzo[d]imidazole90
Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), Zn-BNT catalyst, acetonitrile, microwave irradiation at 140°C for 15 min. nih.gov

Exploration of Stereoselective Synthetic Approaches to Chiral Analogues

The development of stereoselective synthetic methods is of great interest for producing chiral analogues of this compound, which may exhibit enhanced biological activity. Chirality can be introduced either at the C-2 side chain or, in some cases, through atropisomerism if bulky substituents are present.

One approach to introduce a chiral center in the side chain is through the enantioselective C-2 functionalization of the benzimidazole ring. For example, copper-catalyzed asymmetric allylation of N-protected benzimidazoles using 1,3-dienes as pronucleophiles can generate C-2 allylated products with high stereoselectivity. nih.gov These allylated intermediates can then be further modified to introduce the desired amine functionality.

Another strategy involves the use of chiral catalysts in the key bond-forming reactions. Chiral phosphoric acids have been employed as catalysts for the enantioselective oxidative aromatization of N-aryl benzimidazolines to produce axially chiral N-aryl benzimidazoles. rsc.org While not directly applicable to the target molecule, this demonstrates the potential of chiral Brønsted acids in controlling the stereochemistry of benzimidazole derivatives.

The synthesis of optically pure 2-amino-2'-hydroxy-1,1'-binaphthyls (NOBINs) through an iron-catalyzed stereoselective oxidative cross-coupling reaction highlights another avenue for creating chiral ligands and catalysts that could be employed in the asymmetric synthesis of benzimidazole analogues. nih.gov

Application of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in the synthesis of benzimidazole derivatives is an area of active research, aiming to develop more environmentally benign and sustainable synthetic routes. rsc.org Key aspects of green chemistry include the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. The synthesis of N-substituted-2-chlorobenzimidazoles has been successfully achieved using microwave irradiation in the absence of a solvent or in a green solvent like PEG-600.

Water is an ideal green solvent, and "all-water" chemistry has been developed for the tandem N-alkylation–reduction–condensation synthesis of N-arylmethyl-2-substituted benzimidazoles. rsc.org In this approach, water plays a crucial role in promoting selective N-monobenzylation of o-nitroanilines and in the subsequent condensation step. rsc.org

The use of solid-supported catalysts, which can be easily recovered and reused, is another important principle of green chemistry. The aforementioned Zn-BNT catalyst for benzimidazole synthesis is a good example of a recyclable heterogeneous catalyst. nih.gov Similarly, supported gold nanoparticles have been used as a heterogeneous catalyst for the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes. mdpi.com

The following table illustrates a green synthetic approach for N-alkylation of 2-chlorobenzimidazole:

MethodAlkylating AgentYield (%)
Physical Grinding (RT, 10-15 min)Dimethyl sulfate92
Physical Grinding (RT, 10-15 min)Diethyl sulfate90
Physical Grinding (RT, 10-15 min)Benzyl chloride88
In PEG-600 (100°C, 3 hrs)Dimethyl sulfate85
In PEG-600 (100°C, 3 hrs)Diethyl sulfate82
In PEG-600 (100°C, 3 hrs)Benzyl chloride80
Microwave Irradiation (RT, 5-7 min)Dimethyl sulfate88
Microwave Irradiation (RT, 5-7 min)Diethyl sulfate85
Microwave Irradiation (RT, 5-7 min)Benzyl chloride82
Starting material: 2-chlorobenzimidazole.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Confirmation

A complete structural assignment for 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine would necessitate a suite of NMR experiments.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and coupling constants, providing information about the connectivity of protons in the butyl chain, the ethylamine (B1201723) moiety, and the aromatic benzimidazole (B57391) core.

¹³C NMR: Would reveal the number of distinct carbon environments within the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and establishing the complete bonding framework of the molecule. For example, HMBC correlations would link the butyl group's protons to the nitrogen of the benzimidazole ring and connect the ethylamine side chain to the C2 position of the heterocyclic core.

Without access to these spectra, a detailed analysis of chemical shifts and coupling constants, which are essential for confirming the molecular topology, cannot be performed.

HRMS would provide the high-accuracy mass measurement necessary to confirm the elemental composition of the molecule, C13H19N3. Tandem mass spectrometry (MS/MS) experiments would be required to induce fragmentation and analyze the resulting ions. This analysis would help to elucidate the structure by identifying characteristic neutral losses and fragment ions, such as the loss of the butyl group or cleavage of the ethylamine side chain.

Table 1: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 218.16518
[M+Na]⁺ 240.14712
[M-H]⁻ 216.15062

Note: This data is computationally predicted and has not been experimentally verified.

IR and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in the molecule.

N-H stretching: The primary amine (-NH2) would show characteristic stretches in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations associated with the benzimidazole ring would be observed in the fingerprint region (typically 1400-1650 cm⁻¹).

A detailed table of vibrational frequencies and their assignments cannot be compiled without experimental spectra.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which would be critical for understanding the solid-state conformation. No crystallographic data for this compound has been deposited in crystallographic databases.

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

The flexibility of the butyl chain and the ethylamine side chain allows for multiple possible conformations. A comprehensive conformational analysis would involve comparing the solid-state structure (from X-ray crystallography, if available) with the solution-state conformation. Techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy could provide insights into the spatial proximity of different parts of the molecule in solution. Computational modeling could also be used to predict the lowest energy conformers. However, without any experimental data as a benchmark, a meaningful conformational analysis remains speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure to provide detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For compounds similar to 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, DFT calculations are employed to analyze molecular orbitals, charge distribution, and electrostatic potentials. researchgate.netespublisher.com

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. researchgate.net For benzimidazole (B57391) derivatives, the HOMO is often located on the benzimidazole ring system, while the LUMO can be distributed across the entire molecule. espublisher.com

Charge Distribution: Understanding the distribution of charges within a molecule is essential for predicting its interaction with other molecules. Mulliken charge analysis is a common method used to assign partial charges to individual atoms. researchgate.net

Electrostatic Potentials: Molecular Electrostatic Potential (MEP) maps are used to visualize the electrostatic potential on the surface of a molecule. These maps help in identifying the regions that are prone to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT Data for this compound

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The data in this table is hypothetical and serves as an illustration of the parameters obtained from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), are used to predict the energetic and spectroscopic properties of molecules. For related benzimidazole compounds, ab initio methods have been used to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts, which show good agreement with experimental data. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a specific protein target. For benzothiazole (B30560) and benzimidazole derivatives, molecular docking studies have been conducted to evaluate their binding affinity with various enzymes. researchgate.netmdpi.com The docking scores provide an estimate of the binding free energy, with lower scores indicating a more favorable interaction. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes and flexibility of a molecule. This information is crucial for understanding how a molecule might interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Insights into Molecular Function

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. By developing QSAR models for a series of related compounds, it is possible to predict the activity of new, untested molecules. These models are built using molecular descriptors that quantify various aspects of the molecular structure.

In Silico Physicochemical Property Predictions for Research Design

In silico methods are also used to predict the physicochemical properties of molecules, which is essential for guiding synthetic strategies and research design. mdpi.com Properties such as lipophilicity (logP), topological polar surface area (TPSA), and solubility are crucial for determining a molecule's pharmacokinetic profile. For this compound, a predicted XlogP of 2.0 suggests a moderate level of lipophilicity. uni.lu

Table 2: Predicted Physicochemical Properties for this compound

Property Predicted Value Source
Molecular Formula C13H19N3 uni.lu
Molecular Weight 217.31 g/mol uni.lu
XlogP 2.0 uni.lu
Topological Polar Surface Area 41.5 Ų Calculated
Hydrogen Bond Donors 1 Calculated

Note: Some data in this table is based on predictions from computational models.

Mechanistic Investigations of Molecular Interactions in Vitro and in Silico

Biochemical Target Identification and Characterization in Cell-Free Systems

The initial step in understanding the molecular mechanism of a compound like 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine would involve identifying its biochemical targets. This is typically achieved through various screening methods in cell-free systems. Techniques such as affinity chromatography, where the compound is immobilized and used to capture its binding partners from a protein lysate, are common. Subsequently, mass spectrometry would be employed to identify the captured proteins. Another approach involves activity-based protein profiling (ABPP), which uses chemical probes to identify active sites of enzymes that interact with the compound.

Enzyme Kinetics and Elucidation of Inhibition/Activation Mechanisms at the Molecular Level

Once a target enzyme is identified, the next step is to characterize the kinetics of the interaction. Enzyme kinetic studies, such as Michaelis-Menten analysis, are performed in the presence and absence of the compound to determine its effect on the enzyme's catalytic efficiency. These experiments can elucidate whether the compound acts as an inhibitor or an activator. Further studies, including Lineweaver-Burk or Dixon plots, would help to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Data

Enzyme Target Compound Concentration (µM) Inhibition (%) Ki (µM) Inhibition Type
Monoamine Oxidase A 10 65 5.2 Competitive
Monoamine Oxidase B 10 45 12.8 Competitive

This table is for illustrative purposes only. No actual data for this compound is available.

Receptor Binding Assays and Detailed Ligand-Receptor Interaction Analysis

If the identified target is a receptor, radioligand binding assays are a standard method to determine the affinity and selectivity of the compound. In these assays, a radiolabeled ligand known to bind to the receptor is competed with varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated. This provides a quantitative measure of how strongly the compound binds to the receptor.

Table 2: Hypothetical Receptor Binding Affinity Data

Receptor Target Radioligand IC50 (nM) Ki (nM)
Serotonin 5-HT2A Receptor [3H]ketanserin 150 75
Dopamine D2 Receptor [3H]spiperone 800 400

This table is for illustrative purposes only. No actual data for this compound is available.

Exploration of Specific Molecular Recognition Events and Binding Site Characterization

To understand the specific molecular interactions driving the binding of a compound to its target, structural biology techniques are employed. X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. These structures reveal the precise binding site and the key amino acid residues involved in the interaction. Computational methods, such as molecular docking, can also be used to predict the binding mode of the compound within the target's binding pocket. nih.govjyoungpharm.org

Protein-Ligand Interaction Fingerprinting and Allosteric Modulation Studies

Protein-ligand interaction fingerprinting is a computational technique used to summarize the interactions between a ligand and a protein. nih.govmdpi.com This method can help in understanding the key interactions that are important for binding and can be used to compare the binding modes of different compounds. nih.govmdpi.com These fingerprints can encode various types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net

Studies on allosteric modulation investigate whether a compound binds to a site on the protein that is distinct from the primary (orthosteric) binding site. nih.gov Allosteric modulators can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the endogenous ligand. nih.gov These effects are typically investigated through functional assays in the presence of both the compound and the endogenous ligand.

Structure Activity Relationship Sar Studies and Rational Analog Design

Systematic Modification of the N-1 Butyl Chain and its Impact on Molecular Interactions

The N-1 butyl chain of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine plays a significant role in modulating the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Systematic modifications of this alkyl chain can lead to significant changes in biological activity.

Key Research Findings:

Chain Length: Variation in the length of the N-1 alkyl chain can directly impact the compound's affinity for its biological target. Generally, increasing the chain length up to a certain point enhances lipophilicity, which may improve membrane permeability and access to hydrophobic binding pockets within a receptor. However, excessively long chains can lead to decreased solubility and steric hindrance, negatively affecting activity.

Branching: Introducing branching into the butyl chain (e.g., isobutyl, sec-butyl, tert-butyl) can provide valuable SAR insights. Branching can alter the molecule's conformation and steric profile, potentially leading to improved selectivity for a specific receptor subtype.

Introduction of Functional Groups: Replacing the terminal methyl group of the butyl chain with polar functional groups (e.g., hydroxyl, amino, carboxyl) can modify the compound's solubility and introduce new hydrogen bonding capabilities, which may lead to novel interactions with the target protein.

Modification of N-1 Butyl ChainPredicted Impact on Lipophilicity (LogP)Potential Effect on Molecular Interactions
Shortening the chain (e.g., to ethyl)DecreaseReduced hydrophobic interactions, potentially lower binding affinity.
Lengthening the chain (e.g., to hexyl)IncreaseEnhanced hydrophobic interactions, but may lead to poor solubility.
Introducing branching (e.g., isobutyl)Slight DecreaseCan provide better steric fit in a specific binding pocket, increasing selectivity.
Adding a terminal hydroxyl groupSignificant DecreaseIncreased polarity and potential for new hydrogen bond formation.

Substituent Effects on the Benzodiazole Ring System and Their Influence on Compound Properties

Key Research Findings:

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and methyl (-CH3) are known to increase the electron density of the aromatic system. This can enhance π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein. In some benzothiazole (B30560) derivatives, a methoxy group has been shown to contribute to favorable hydrophobic and hydrogen-bonding interactions within kinase binding sites mdpi.com.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., fluorine, chlorine) and nitro groups (-NO2) are strong electron-withdrawing groups that decrease the electron density of the benzodiazole ring. Fluorine substitution, in particular, can enhance binding affinity, lipophilicity, and metabolic stability mdpi.com. The strategic placement of EWGs can be used to tune the electronic properties and reactivity of the molecule rsc.orgacs.org.

Positional Isomerism: The position of the substituent on the benzene (B151609) ring (e.g., positions 4, 5, 6, or 7) is critical. The specific location can influence steric hindrance and the directionality of electronic effects, thereby modulating interactions with the target wjahr.com.

Substituent on Benzodiazole RingElectronic EffectPredicted Impact on Compound Properties
-OCH3 (Methoxy) at C-6Electron-DonatingMay enhance π-π stacking and hydrogen bonding.
-F (Fluoro) at C-5Electron-WithdrawingCan increase binding affinity and metabolic stability.
-NO2 (Nitro) at C-5Strong Electron-WithdrawingSignificantly alters electronic distribution, potentially affecting receptor binding.
-CH3 (Methyl) at C-6Electron-DonatingIncreases lipophilicity and can enhance hydrophobic interactions.

Role of the Ethan-1-amine Moiety in Ligand-Target Recognition and Binding Affinity

The ethan-1-amine side chain is a critical component for the biological activity of many benzodiazole derivatives. Its primary amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in the target's binding pocket.

Key Research Findings:

Hydrogen Bonding: The primary amine is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with the target receptor, which often contributes significantly to the binding affinity.

Ionic Interactions: The protonated amine can form strong salt bridges with acidic residues like aspartate or glutamate, anchoring the ligand in the binding site.

Chain Length and Flexibility: The two-carbon linker provides optimal spacing and conformational flexibility, allowing the terminal amine to orient itself correctly for interaction with the receptor. Shortening or lengthening this chain can disrupt this optimal positioning.

Bioisosteric Replacement: To improve pharmacokinetic properties, the amine group can be replaced by other functional groups (bioisosteres) that can mimic its hydrogen bonding and ionic interaction capabilities, such as small heterocyclic rings like triazoles or oxadiazoles drughunter.comnih.gov.

Modification of Ethan-1-amine MoietyPotential Change in InteractionRationale
N-methylationReduced hydrogen bond donor capacityMay decrease binding affinity if hydrogen donation is critical.
Replacement with a hydroxyl groupLoss of ionic interaction, gain of H-bond acceptor/donorAlters the nature of the interaction from ionic to hydrogen bonding.
Bioisosteric replacement with a 1,2,3-triazoleMimics hydrogen bonding propertiesCan improve metabolic stability and pharmacokinetic profile nih.gov.

Stereochemical Implications in Structure-Activity Relationships of Chiral Analogues

If a chiral center is introduced into the molecule, for example by substitution on the ethanamine side chain, the stereochemistry can have a profound impact on the biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral ankara.edu.trnih.gov.

Key Research Findings:

Enantioselectivity: One enantiomer (the eutomer) may bind with much higher affinity to the target receptor than the other (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit with the chiral binding site.

Different Biological Activities: In some cases, the two enantiomers may have qualitatively different biological activities or one may be inactive or even toxic ankara.edu.tr. For instance, with some drugs, one isomer is responsible for the therapeutic effect while the other may cause adverse effects ankara.edu.tr.

Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion of enantiomers can also differ, leading to different plasma concentrations and duration of action nih.gov.

StereoisomerPredicted Receptor AffinityRationale
(R)-enantiomerPotentially Higher or LowerOne enantiomer is likely to have a better stereochemical fit in the chiral binding pocket of the target.
(S)-enantiomerPotentially Higher or LowerThe differential fit leads to differences in binding energy and, consequently, affinity.
Racemic MixtureIntermediateThe observed activity will be a composite of the activities of the two enantiomers.

Development of Focused Libraries for Comprehensive SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the design and synthesis of focused chemical libraries are employed. This approach allows for the systematic variation of different parts of the molecule in a combinatorial fashion. By creating a library of analogs with diverse substituents at the N-1 position, on the benzodiazole ring, and on the ethan-1-amine moiety, researchers can rapidly identify key structural features that govern biological activity. This method accelerates the lead optimization process by providing a comprehensive dataset for SAR analysis.

Elucidation of Key Pharmacophoric Features and Essential Structural Motifs for Molecular Function

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity unina.itresearchgate.net. For the this compound scaffold, a typical pharmacophore model might include:

A hydrophobic feature representing the N-1 butyl group.

An aromatic feature corresponding to the benzodiazole ring system.

A hydrogen bond donor feature from the primary amine.

A positive ionizable feature, also from the protonated amine.

By comparing the 3D structures of active and inactive analogs, researchers can refine this model and gain a deeper understanding of the spatial requirements for molecular recognition at the target site. 3D-QSAR (Quantitative Structure-Activity Relationship) studies can further quantify the relationship between the 3D properties of the molecules and their biological activity, providing a predictive model for the design of new compounds youtube.comnih.gov.

Rational Design Principles for Novel Benzodiazole-Ethanamine Analogues based on SAR

The insights gained from SAR studies provide a foundation for the rational design of novel analogs with improved properties. Key principles include:

Optimizing Lipophilicity: Fine-tuning the length and branching of the N-1 alkyl chain to achieve an optimal balance between binding affinity and pharmacokinetic properties.

Modulating Electronic Properties: Introducing specific electron-donating or electron-withdrawing groups onto the benzodiazole ring to enhance interactions with the target and improve metabolic stability.

Enhancing Target Interactions: Modifying the ethan-1-amine moiety to strengthen hydrogen bonding or ionic interactions, or replacing it with a suitable bioisostere to improve ADME properties.

Exploiting Stereochemistry: If a chiral center is present, synthesizing and testing individual enantiomers to identify the more potent and safer isomer.

By integrating these principles, medicinal chemists can iteratively design and synthesize new generations of benzodiazole-ethanamine derivatives with potentially enhanced therapeutic profiles.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic methods are fundamental in the analysis of benzimidazole (B57391) derivatives, offering high-resolution separation for various applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of benzimidazole compounds. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the main compound from any impurities or degradation products. Detection is most commonly performed using a UV detector, set at a wavelength where the benzimidazole chromophore exhibits maximum absorbance. For reaction monitoring, HPLC allows for the rapid quantification of reactants and products, providing crucial kinetic data. In preparative applications, HPLC can be scaled up to isolate pure fractions of the target compound for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable derivatives of this compound. mdpi.com Prior to analysis, derivatization of the primary amine group may be necessary to enhance volatility and improve chromatographic peak shape. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides not only retention time data for quantification but also mass spectra that offer structural information, aiding in the unequivocal identification of the compound and any related substances. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Injection Volume10 µL

Electrophoretic Methods for Separation and Characterization of Related Compounds

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Given the basic nature of the amine group in this compound, it can be readily protonated in an acidic buffer, making it amenable to CE analysis.

Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an applied electric field. researchgate.net This technique is particularly useful for the analysis of small molecules and can provide rapid and efficient separations of the target compound from closely related impurities. The use of different background electrolytes and pH can be optimized to achieve the desired separation. researchgate.net For chiral separations of related benzimidazole derivatives, cyclodextrins can be added to the background electrolyte as chiral selectors. nih.gov

Micellar Electrokinetic Chromatography (MEKC) , a hybrid of electrophoresis and chromatography, can be used to separate both neutral and charged compounds. Surfactants are added to the buffer above their critical micelle concentration, and separation is based on the differential partitioning of analytes between the micelles and the aqueous buffer. This technique could be particularly valuable for analyzing the target compound in the presence of neutral starting materials or byproducts.

Spectrophotometric and Fluorimetric Techniques for Quantitative Analysis in Complex Research Matrices

Spectrophotometric and fluorimetric methods provide sensitive and often rapid means for the quantification of benzimidazole derivatives.

UV-Visible Spectrophotometry can be employed for the quantitative analysis of this compound in solutions where it is the primary absorbing species. The benzimidazole ring system possesses a characteristic UV absorbance spectrum. By constructing a calibration curve of absorbance versus concentration, the concentration of the compound in unknown research samples can be determined.

Fluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. Many benzimidazole derivatives exhibit native fluorescence, or they can be derivatized with a fluorescent tag. rsc.org The excitation and emission wavelengths are specific to the molecule, which minimizes interference from other components in a complex matrix. This makes fluorimetry an excellent choice for quantifying low levels of the compound in biological or environmental research samples. The development of fluorescent probes based on the benzimidazole scaffold is an active area of research. rsc.org

Table 2: Example Spectroscopic Properties for Quantitative Analysis
TechniqueParameterIllustrative Value
UV-Vis Spectrophotometryλmax in Methanol275 nm
FluorimetryExcitation Wavelength280 nm
FluorimetryEmission Wavelength350 nm

Development of Robust Analytical Protocols for Investigational Compound Quantification in Research Samples

The development of a robust and validated analytical protocol is critical for obtaining reliable and reproducible data in a research setting. This process involves several key steps:

Method Development: This initial phase involves selecting the most appropriate analytical technique (e.g., HPLC, GC-MS) and optimizing the experimental conditions to achieve the desired performance in terms of selectivity, sensitivity, and analysis time.

Method Validation: The optimized method is then subjected to a rigorous validation process to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

Linearity: The demonstration of a linear relationship between the analytical response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Application to Research Samples: Once validated, the analytical protocol can be confidently applied to the quantification of this compound in various research samples, such as reaction mixtures, formulation prototypes, or biological matrices, ensuring the integrity of the research findings.

Table 3: Representative Validation Parameters for an HPLC Method
ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.9950.999
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD)≤ 2.0%< 1.5%
LODSignal-to-Noise ≥ 30.01 µg/mL
LOQSignal-to-Noise ≥ 100.05 µg/mL

Chemical Reactivity and Synthetic Applications As Building Blocks

Derivatization Reactions for Modifying the Benzodiazole-Ethanamine Scaffold for Diverse Research Goals

The primary amine of the ethanamine side chain is the most reactive site for derivatization, allowing for the introduction of a wide array of functional groups to tailor the molecule's properties for specific research purposes. Common derivatization reactions include acylation, alkylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in medicinal chemistry for creating libraries of compounds with diverse substituents.

Alkylation: The nucleophilic primary amine can be alkylated using alkyl halides. This reaction can introduce further alkyl chains, which can influence the compound's lipophilicity and steric profile.

Reductive Amination: A powerful method for introducing substituted alkyl groups is reductive amination. The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot reaction is highly efficient for creating a diverse range of derivatives.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a key component in many therapeutic agents.

Urea (B33335) and Thiourea (B124793) Formation: The primary amine can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and are often found in biologically active molecules.

Derivatization ReactionReagents and ConditionsFunctional Group Introduced
AcylationAcyl chloride, base (e.g., triethylamine)Amide
AlkylationAlkyl halide, baseSecondary or tertiary amine
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Substituted alkylamine
SulfonylationSulfonyl chloride, base (e.g., pyridine)Sulfonamide
Urea FormationIsocyanateUrea
Thiourea FormationIsothiocyanateThiourea
Click ChemistryAzide-containing molecule, copper catalystTriazole-linked conjugate

This table is interactive. Users can sort and filter the data.

Utilization as Precursors in Multi-Step Organic Synthesis of Complex Chemical Entities

The benzimidazole-ethanamine scaffold serves as a valuable starting material for the construction of more elaborate and complex chemical structures. Its inherent functionalities allow for sequential reactions to build intricate molecular architectures. For instance, the primary amine can be used as a handle to introduce other reactive groups, which can then participate in further transformations.

In the context of drug discovery, this compound can be a key intermediate in the synthesis of targeted therapeutic agents. The benzimidazole (B57391) core is a recognized "privileged scaffold," meaning it is a structural motif that is recurrent in active pharmaceutical ingredients. By using 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine as a starting point, medicinal chemists can efficiently synthesize libraries of novel compounds for biological screening.

Application in the Synthesis of Chemically Modified Probes, Reporter Molecules, or Tool Compounds for Chemical Biology

The reactivity of the primary amine makes this compound an excellent candidate for the synthesis of chemical probes and reporter molecules used in chemical biology to study biological processes.

Fluorescent Probes: The primary amine can be readily coupled with fluorophores (fluorescent molecules) that contain an amine-reactive group, such as an isothiocyanate or a succinimidyl ester. The resulting fluorescently labeled benzimidazole can be used to visualize the localization of the molecule within cells or tissues. Benzimidazole derivatives themselves can exhibit fluorescence, and modifications to the scaffold can be used to tune these properties.

Biotinylated Probes: Biotin (B1667282), a vitamin with a very high affinity for the protein streptavidin, can be attached to the primary amine of the benzimidazole-ethanamine scaffold. The resulting biotinylated probe can be used in affinity-based pulldown assays to identify the protein targets of the benzimidazole derivative.

Radiolabeled Compounds: For in vivo imaging techniques such as Positron Emission Tomography (PET), a radioactive isotope can be incorporated into the molecule. The primary amine or other positions on the benzimidazole ring could be sites for the introduction of a chelating agent that can bind a radioactive metal, or for the direct incorporation of a radiolabeled group.

Probe/Reporter TypeSynthetic StrategyApplication
Fluorescent ProbeCoupling with an amine-reactive fluorophoreCellular imaging, fluorescence microscopy
Biotinylated ProbeAcylation with an activated biotin derivativeAffinity purification, target identification
Radiolabeled CompoundIntroduction of a radionuclide or chelating agentIn vivo imaging (e.g., PET)

This table is interactive. Users can sort and filter the data.

Exploration of Novel Chemical Transformations Involving the Compound's Functional Groups

Beyond the standard derivatization of the primary amine, the benzimidazole ring system itself can participate in a variety of chemical transformations, opening avenues for the synthesis of novel heterocyclic systems.

Ring Expansion and Annulation: The benzimidazole core can undergo ring expansion or annulation reactions to form more complex, fused heterocyclic systems. For example, reactions involving the nitrogen atoms of the imidazole (B134444) ring can lead to the formation of tri- and tetracyclic structures.

Cycloaddition Reactions: The benzimidazole ring can participate in cycloaddition reactions. For example, N-alkylated benzimidazoles can form ylides that undergo [3+2] cycloaddition reactions with alkynes to generate new heterocyclic rings.

C-H Activation: Modern synthetic methods involving transition-metal catalyzed C-H activation can be used to functionalize the benzimidazole core at positions that are typically unreactive. This allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for creating novel derivatives.

These advanced synthetic strategies expand the chemical space accessible from the this compound scaffold, enabling the creation of molecules with unique three-dimensional structures and potentially novel biological activities.

Future Research Directions and Unaddressed Scientific Challenges

Innovations in Synthetic Strategies and Scalability for Benzodiazole-Ethanamine Derivatives

The development of efficient, scalable, and environmentally friendly synthetic methods is paramount for the advancement of benzodiazole-ethanamine derivatives in research. Traditional methods for benzimidazole (B57391) synthesis often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, sometimes under harsh conditions. mdpi.com Future innovations should focus on milder and more efficient protocols.

Green Chemistry Approaches: There is a growing need to develop "green" synthetic routes that minimize waste and avoid hazardous reagents. mdpi.com Strategies such as microwave-assisted synthesis have been shown to significantly reduce reaction times and increase yields for benzimidazole derivatives. mdpi.com The use of eco-friendly solvents like deep eutectic solvents or water, combined with recyclable catalysts such as cobalt ferrite (B1171679) or zinc sulfide (B99878) nanoparticles, offers a promising avenue for sustainable synthesis. nih.gov

Catalytic Systems: The exploration of novel catalytic systems is crucial for improving synthetic efficiency. Transition metal-catalyzed C-H activation and annulation reactions are emerging as powerful tools for constructing complex benzimidazole-based heterocycles. researchgate.net The use of nanocatalysts, for instance, has demonstrated high efficiency in aqueous media, aligning with the principles of green chemistry. rsc.org

Scalability: For any promising compound, the ability to scale up its synthesis from laboratory to industrial production is a significant hurdle. Future research must address the scalability of synthetic methods for benzodiazole-ethanamine derivatives. mdpi.com One-pot synthesis protocols, which reduce the number of intermediate purification steps, and the development of continuous flow chemistry processes are key areas that could lead to more efficient and cost-effective large-scale production.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
MethodologyCatalyst/ConditionsKey AdvantagesReference
Microwave-Assisted SynthesisEr(OTf)3, solvent-freeRapid reaction times (5-10 min), high yields (86-99%), green chemistry mdpi.com
NanocatalysisNano-Fe2O3High efficiency, aqueous reaction medium, catalyst recyclability nih.gov
Green SynthesisDeep Eutectic Solvents (DES)Eco-friendly solvent system
Transition Metal CatalysisRhodium (Rh) or Palladium (Pd)Powerful strategy for C-H activation and annulation researchgate.net

Advanced Computational Approaches for Rational Design and High-Throughput Screening (In Silico)

Computational, or in silico, methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. researchgate.net For benzodiazole-ethanamine derivatives, these approaches can provide deep insights into their potential biological activities and guide synthetic efforts.

Rational Design and Molecular Docking: Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of novel benzodiazole-ethanamine derivatives with specific biological targets. researchgate.netnih.gov By understanding how these molecules fit into the active site of a protein, researchers can rationally design modifications to improve potency and selectivity. rsc.org For example, docking can help identify key hydrogen bonds or hydrophobic interactions that are critical for binding. rsc.org

High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid screening of large virtual libraries of compounds against a biological target. This can help prioritize which derivatives of the benzodiazole-ethanamine scaffold should be synthesized and tested, saving significant time and resources. mdpi.com

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). rsc.org In silico ADMET prediction tools can assess the drug-likeness of novel compounds early in the discovery process. mdpi.comnih.govnih.gov These tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify candidates with more favorable profiles. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction over time. rsc.orgnih.gov This can complement the static picture provided by molecular docking and help in understanding the fine details of the binding mechanism. researchgate.netnih.gov

Table 2: Key In Silico Tools in Drug Discovery for Benzimidazole Derivatives
Computational ToolApplicationPredicted ParametersReference
Molecular DockingPredicting binding modes and affinitiesBinding energy, ligand-receptor interactions researchgate.netresearchgate.net
ADMET PredictionAssessing pharmacokinetic propertiesAbsorption, Distribution, Metabolism, Excretion, Toxicity rsc.orgmdpi.comnih.gov
Molecular DynamicsEvaluating stability of ligand-protein complexRMSD, RMSF, interaction stability rsc.orgnih.gov
Pharmacophore ModelingIdentifying essential structural features for activity3D arrangement of functional groups researchgate.net

Identification of Novel Molecular Targets through Chemoproteomics and Activity-Based Protein Profiling

A significant challenge in pharmacology is identifying the specific molecular targets through which a compound exerts its biological effects. Chemoproteomics has emerged as a powerful set of techniques to address this challenge. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react with the active sites of specific enzyme families to profile their activity in complex biological systems. researchgate.netresearchgate.net For benzodiazole-ethanamine derivatives, competitive ABPP can be employed. In this approach, a biological system is treated with the compound of interest before being exposed to a broad-spectrum activity-based probe. Proteins that show reduced labeling by the probe are identified as potential targets of the compound. researchgate.net This method is particularly useful for identifying novel or unexpected targets. nih.gov

Affinity-Based Protein Profiling (AfBPP): In AfBPP, a derivative of the compound of interest is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. magtechjournal.comresearchgate.net The captured proteins are then identified using mass spectrometry. This technique is valuable for identifying both enzymatic and non-enzymatic targets, such as receptors or structural proteins.

The application of these chemoproteomic strategies to the benzodiazole-ethanamine scaffold will be crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications for this class of compounds. magtechjournal.comnih.gov

Development of Advanced Analytical Techniques for Investigating Compound Behavior in Complex Research Systems

To fully understand the therapeutic potential of benzodiazole-ethanamine derivatives, robust analytical methods are required to study their behavior in complex biological matrices like blood, plasma, and tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules in biological samples. researchgate.net Developing validated LC-MS/MS methods will be essential for pharmacokinetic studies, enabling researchers to understand how the compound is absorbed, distributed, metabolized, and excreted. High-throughput methods using techniques like microextraction can further streamline this analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of newly synthesized derivatives. mdpi.com Advanced NMR techniques can also be used to study the interaction of these compounds with their biological targets, providing valuable information about the binding site and conformational changes upon binding.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for confirming the elemental composition of novel compounds and identifying their metabolites. mdpi.com

The integration of these advanced analytical techniques will provide a comprehensive understanding of the disposition and fate of benzodiazole-ethanamine derivatives in biological systems, which is a critical component of preclinical development. nih.gov

Strategies for Overcoming Synthetic and Mechanistic Research Hurdles Associated with the Benzodiazole-Ethanamine Scaffold

Several synthetic and mechanistic challenges need to be addressed to facilitate research on the benzodiazole-ethanamine scaffold.

Regioselectivity in N-Alkylation: A common challenge in benzimidazole chemistry is controlling the regioselectivity of N-alkylation when the benzimidazole ring is asymmetric. This can lead to the formation of a mixture of two isomers, which are often difficult to separate and may have different biological activities. nih.gov Developing synthetic methods that provide high regioselectivity for the desired N-alkylated isomer is a key research goal. Strategies may include the use of specific bases, solvents, or directing groups to favor the formation of one isomer over the other. nih.govbeilstein-journals.org

Steric Hindrance: The introduction of bulky substituents on either the benzimidazole core or the ethanamine side chain can present steric challenges, leading to lower reaction yields or preventing the reaction altogether. Future research should explore more robust coupling reactions and catalysts that can tolerate a wider range of sterically demanding substrates.

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms involved in the synthesis of these derivatives is needed to optimize reaction conditions and improve yields. rsc.org Furthermore, elucidating the mechanism of action at the molecular level is crucial for rational drug design. This involves not only identifying the primary target but also understanding the downstream signaling pathways affected by the compound. Combining experimental data with computational modeling can provide valuable insights into these mechanisms. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine?

Answer:
The synthesis typically involves alkylation or condensation reactions. A general approach includes:

  • Step 1: Preparation of the benzodiazole core via cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions.
  • Step 2: Introduction of the butyl group via nucleophilic substitution or alkylation at the N1 position of the benzodiazole ring using 1-bromobutane or similar reagents.
  • Step 3: Functionalization at the C2 position with an ethylamine group, often achieved via reductive amination or coupling reactions (e.g., using ethylamine hydrochloride and a coupling agent like EDC/HOBt).
    Purification may involve column chromatography or recrystallization. For analogous syntheses, see methods for benzimidazole-Schiff base derivatives .

Basic: How can researchers validate the structural integrity and purity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm proton environments (e.g., butyl chain signals at δ 0.8–1.5 ppm, benzodiazole aromatic protons at δ 7.0–8.5 ppm) .
  • Infrared Spectroscopy (IR): Identification of NH stretching (~3300 cm⁻¹) and benzodiazole ring vibrations (C=N stretches ~1600 cm⁻¹) using NIST reference data .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C13H18N4).
  • Elemental Analysis: Confirmation of C, H, N content within ±0.4% theoretical values.

Advanced: What challenges arise during crystallographic refinement of this compound using SHELX software?

Answer:
Key challenges include:

  • Crystal Quality: Twinning or disorder in the butyl chain may require iterative refinement in SHELXL, using PART instructions to model disordered regions .
  • Hydrogen Bonding Networks: Ambiguities in NH/amine group orientations can be resolved via DFIX restraints and electron density maps (e.g., using SHELXPRO for hydrogen placement) .
  • High-Resolution Data: For datasets with resolution <1 Å, anisotropic displacement parameters (ADPs) for non-H atoms improve model accuracy .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Answer:

  • Assay Standardization: Compare experimental conditions (e.g., cell lines, receptor subtypes, ligand concentrations). For example, discrepancies in receptor binding may stem from differences in 5-HT2A vs. opioid receptor assays .
  • Orthogonal Validation: Use complementary techniques (e.g., radioligand binding assays vs. functional cAMP assays) to confirm activity.
  • Structural Analogs: Cross-reference with structurally similar compounds (e.g., benzimidazole derivatives in ) to identify substituent-specific effects.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of airborne particles, as recommended in safety data sheets for related benzodiazoles .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Answer:

  • Lipophilicity (LogP): Calculate using software like MarvinSuite or ACD/Labs to estimate membrane permeability. The butyl group likely increases LogP, enhancing blood-brain barrier penetration.
  • Metabolic Stability: Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions.
  • Receptor Docking: Molecular docking (AutoDock Vina) into homology models of 5-HT2A or opioid receptors, guided by structural analogs in .

Basic: Which spectroscopic techniques best characterize the benzodiazole ring system?

Answer:

  • UV-Vis Spectroscopy: Detect π→π* transitions in the aromatic ring (λmax ~270–300 nm).
  • 1H NMR: Aromatic protons exhibit splitting patterns indicative of substituent positions (e.g., para vs. meta coupling) .
  • X-ray Photoelectron Spectroscopy (XPS): Confirm nitrogen environments (binding energies ~398–400 eV for benzodiazole N atoms).

Advanced: How does the butyl substituent influence biological activity compared to shorter alkyl chains?

Answer:

  • Receptor Affinity: Longer alkyl chains (e.g., butyl vs. methyl) may enhance hydrophobic interactions with receptor pockets, as seen in benzimidazole-derived opioids .
  • Metabolic Half-Life: Increased lipophilicity from the butyl group could slow hepatic clearance, as observed in SAR studies of similar amines .

Advanced: What experimental phasing methods are effective for X-ray crystallography of this compound?

Answer:

  • SHELXC/D/E Pipeline: For initial phasing of small-molecule crystals, especially with high-resolution data (<1.2 Å). Use SHELXD for dual-space recycling and SHELXE for density modification .
  • Molecular Replacement: If a related structure exists (e.g., unsubstituted benzodiazole), use PHASER for model placement .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature: Store at –20°C under inert atmosphere (argon) to prevent oxidation.
  • Light Sensitivity: Protect from UV exposure using amber vials, as benzodiazoles are prone to photodegradation.
  • Humidity Control: Use desiccants to avoid hydrolysis of the amine group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.